molecular formula C25H25FN6O3S B2759229 N-cyclopentyl-1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-87-5

N-cyclopentyl-1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2759229
CAS RN: 1111197-87-5
M. Wt: 508.57
InChI Key:
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Description

“N-cyclopentyl-1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have shown promise in anticancer research. Specifically, compounds within this family have been tested for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents. The structural requirements essential for anticancer activity have been explored, leading to the development of derivatives with significant to moderate cytotoxic effects (B. N. Reddy et al., 2015).

Antibacterial Activity

Research into fluorine-containing quinoline derivatives has revealed their antibacterial properties. These studies involve the synthesis of 3-substituted-1,2,4-triazoloquinolines and their evaluation against various bacterial strains, highlighting the antimicrobial potential of compounds within this chemical family (B. S. Holla et al., 2005).

Antimicrobial Applications

Further investigations into the chemical family encompassing N-cyclopentyl-1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide have identified compounds with significant antimicrobial activities. Novel synthetic pathways have led to the creation of derivatives that display potent effects against pathogens including E. coli, Klebsiella pneumonia, and various fungal strains. These findings support the potential of such compounds in developing new antimicrobial agents (N. Pokhodylo et al., 2021).

Future Directions

Triazole compounds have shown versatile biological activities and are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

N-cyclopentyl-1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O3S/c1-14-7-9-17(12-19(14)26)27-21(33)13-36-25-30-29-24-31(2)23(35)18-10-8-15(11-20(18)32(24)25)22(34)28-16-5-3-4-6-16/h7-12,16H,3-6,13H2,1-2H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXBHGYJVNCIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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